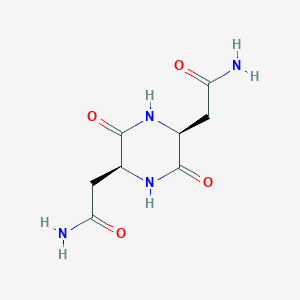

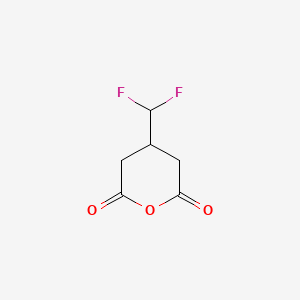

![molecular formula C22H28ClN5O2 B2501708 9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-52-2](/img/structure/B2501708.png)

9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is a complex molecule that appears to be related to the purine family, which is a significant class of compounds with various biological activities. Purine derivatives have been extensively studied due to their pharmacological properties, including antiviral activities as seen in the synthesis of 9-benzyl-6-(dimethylamino)-9H-purines with activity against rhinovirus type 1B .

Synthesis Analysis

The synthesis of purine derivatives can involve regioselective cross-coupling reactions, as demonstrated in the study of 2,6,8-trichloro-9-(tetrahydropyran-2-yl)purine, which yielded various trisubstituted purine bases . These reactions often require careful control of conditions to achieve the desired selectivity and yield of the target compounds. The synthesis of the compound may similarly involve such regioselective strategies to introduce the appropriate substituents onto the purine core.

Molecular Structure Analysis

The molecular structure of purine derivatives can be quite complex, and X-ray crystallography is a common technique used to elucidate their structures. For example, the crystal structures of related compounds such as 3,3,6,6-tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione have been determined, revealing details about the conformation of the dihydropyridine ring and the overall molecular geometry . The structure of "9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" would likely be analyzed using similar techniques to understand its conformation and electronic structure.

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, including further functionalization or interaction with biological targets. The antiviral activity of some purine derivatives against rhinoviruses suggests that they can interact with viral components, possibly through mechanisms that involve binding to viral proteins or interfering with viral replication . The specific chemical reactions and interactions of "9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" would need to be studied in detail to understand its potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are important for their practical application and can be influenced by their molecular structure. For instance, the introduction of alkylamino substituents in pyrimidino-[2,1-f]-purines has been shown to affect their physicochemical properties and pharmacological profiles . These properties are crucial for determining the compound's suitability for use as a pharmaceutical agent, including its bioavailability and toxicity profile.

Applications De Recherche Scientifique

Tautomerism and Molecular Interactions in Nucleic Acid Bases

Tautomerism in nucleic acid bases, including purines and pyrimidines, plays a critical role in genetic coding and molecular interactions. Changes in the tautomeric states of these bases can significantly impact their pairing properties, potentially leading to mutations. Research on the tautomeric equilibria and molecular interactions of related compounds can provide insights into the stability and behavior of such complex molecules in different environments (Person et al., 1989).

Bioactive Fused Heterocycles as Purine-Utilizing Enzyme Inhibitors

Fused heterocycles that mimic the structure of purines are of considerable interest due to their potential as inhibitors of purine-utilizing enzymes, which play roles in various diseases. Such compounds can serve as leads for the development of new therapeutic agents targeting diseases related to purine metabolism (Chauhan & Kumar, 2015).

Synthetic Biology and Unnatural Base Pairs

Advancements in synthetic biology have led to the development of unnatural base pairs, expanding the genetic alphabet beyond the natural bases. This research area holds potential for creating novel biomolecules with unique properties, which could include compounds similar to the one . The development and applications of these new base pairs in synthetic biology underscore the versatility and potential of engineered nucleic acids (Saito-Tarashima & Minakawa, 2018).

Chemical Analysis and Bioactivity of Pyrimidine Derivatives

Pyrimidine derivatives exhibit a broad range of biological activities, including anti-inflammatory and antitumor effects. Studies focusing on the synthesis, characterization, and bioactivity of tetrahydropyrimidine derivatives can provide valuable information for designing compounds with potential therapeutic applications (Gondkar et al., 2013).

Propriétés

IUPAC Name |

9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN5O2/c1-5-6-7-11-26-20(29)18-19(25(4)22(26)30)24-21-27(12-14(2)13-28(18)21)17-10-8-9-16(23)15(17)3/h8-10,14H,5-7,11-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMMYXPBXBPKMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=C(C(=CC=C4)Cl)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

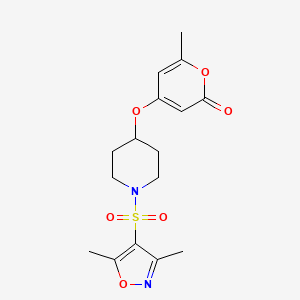

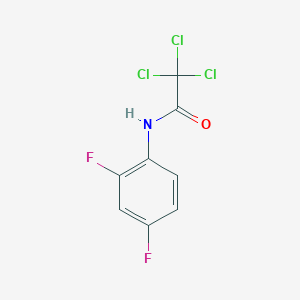

![1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2501625.png)

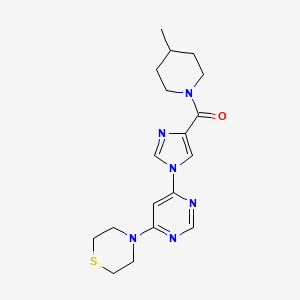

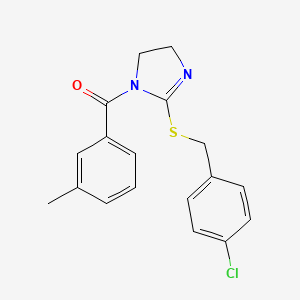

![3-(4-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501626.png)

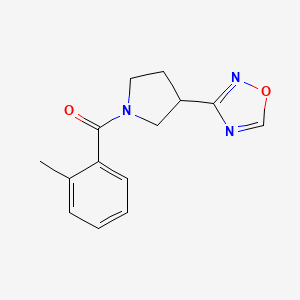

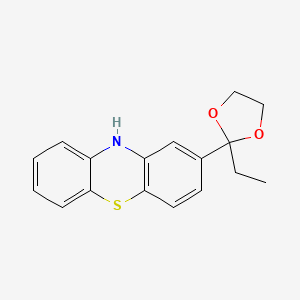

![1-(2-Thienylsulfonyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2501630.png)

![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501631.png)

![N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501639.png)

![(Z)-methyl 2-(6-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2501647.png)